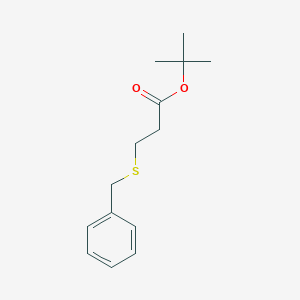![molecular formula C18H30N2O2 B12615562 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol CAS No. 920323-34-8](/img/structure/B12615562.png)
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールは、科学および産業のさまざまな分野で重要な用途を持つ複雑な有機化合物です。この化合物は、ピペリジン環、ジメチルアミノ基、およびヒドロキシフェニル基を含む独自の構造によって特徴付けられます。その化学的性質は、有機化学と薬理学における貴重な研究対象となっています。
準備方法
合成経路および反応条件
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールの合成は、通常、ピペリジン環の形成、ジメチルアミノ基とヒドロキシフェニル基の導入を含む複数のステップを伴います。一般的な合成経路には以下が含まれます。
ピペリジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
ジメチルアミノ基の導入: このステップは、多くの場合、適切な触媒の存在下でジメチルアミンを使用します。
ヒドロキシフェニル基の付加: これは、求電子置換反応によって行うことができます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を伴う場合があります。連続フローリアクターや自動合成などの技術は、効率とスケーラビリティを向上させるために使用できます。
化学反応の分析
反応の種類
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールは、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシフェニル基は、キノンを形成するように酸化できます。
還元: 化合物は、ピペリジン環またはヒドロキシフェニル基を修飾するために還元できます。
置換: 求電子置換反応と求核置換反応は、分子の異なる位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核試薬などの試薬が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じることがありますが、置換反応は分子にさまざまな官能基を導入することができます。
科学的研究の応用
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性について研究されています。
医学: 神経疾患の治療など、潜在的な治療用途を探るための研究が進められています。
産業: 新しい材料と化学プロセスの開発に使用されます。
作用機序
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節することにより、その効果を発揮する可能性があります。関与する経路には、シグナル伝達、酵素阻害、受容体活性化が含まれます。
類似化合物との比較
類似化合物
- 4-[2-(ジメチルアミノ)-1-(4-メトキシフェニル)エチル]-1-プロピルピペリジン-4-オール
- 4-[2-(ジメチルアミノ)-1-(4-クロロフェニル)エチル]-1-プロピルピペリジン-4-オール
独自性
4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールは、独特の化学的および生物学的性質を付与するヒドロキシフェニル基の存在により、ユニークです。これは、メトキシ基やクロロ基などの異なる置換基を持つ可能性のある類似の化合物とは異なり、反応性と活性の変化につながります。
この記事では、4-[2-(ジメチルアミノ)-1-(4-ヒドロキシフェニル)エチル]-1-プロピルピペリジン-4-オールの合成、反応、用途、作用機序、および類似化合物との比較について、包括的な概要を説明しています。
特性
CAS番号 |
920323-34-8 |
|---|---|
分子式 |
C18H30N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol |
InChI |
InChI=1S/C18H30N2O2/c1-4-11-20-12-9-18(22,10-13-20)17(14-19(2)3)15-5-7-16(21)8-6-15/h5-8,17,21-22H,4,9-14H2,1-3H3 |
InChIキー |
LBIKMLZPRHUIRE-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(CC1)(C(CN(C)C)C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)


![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)
![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
